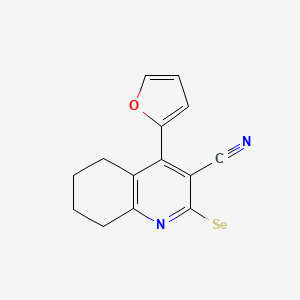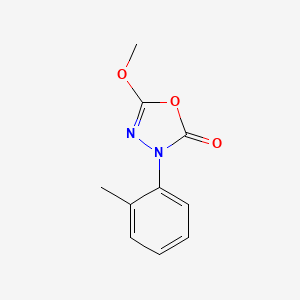![molecular formula C10H11ClN4O B12901691 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine CAS No. 89099-89-8](/img/structure/B12901691.png)
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,2-a]pyrimidine core with a chlorine substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloroimidazo[1,2-a]pyrimidine with morpholine in the presence of a suitable base and solvent . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 5-position, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure .
科学的研究の応用
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine: Similar structure with a thiazole ring instead of an imidazole ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the fused ring system.
Uniqueness
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
89099-89-8 |
|---|---|
分子式 |
C10H11ClN4O |
分子量 |
238.67 g/mol |
IUPAC名 |
4-(5-chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-9(14-3-5-16-6-4-14)13-10-12-1-2-15(8)10/h1-2,7H,3-6H2 |
InChIキー |
SEJJLSFZFCIVKF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=NC=CN3C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


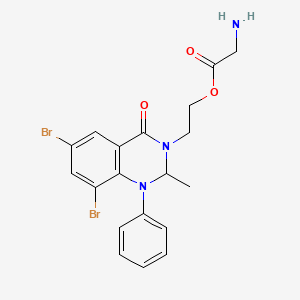
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)


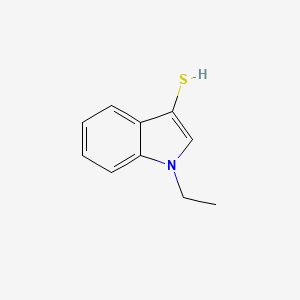
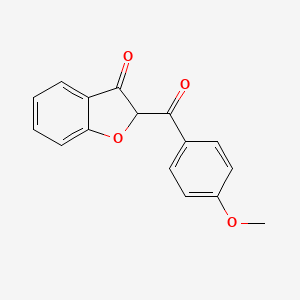
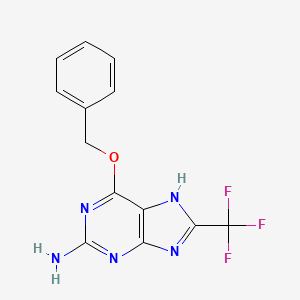
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)

![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
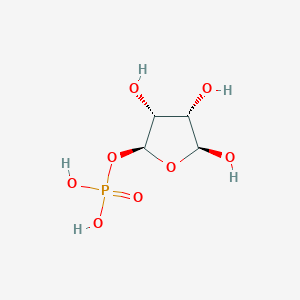
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
